molecular formula C19H19N3O6S B11018087 methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B11018087
M. Wt: 417.4 g/mol
InChI Key: ZAOVKFOWFDDMRU-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the indole and thiazole rings, followed by their coupling. Common synthetic methods for indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The thiazole ring can be synthesized using methods such as the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the carbonyl groups can produce the corresponding alcohols .

Scientific Research Applications

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with different molecular targets .

Biological Activity

Methyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole moiety and a thiazole ring, which are known for their diverse biological activities. The molecular formula is C18H20N2O5SC_{18}H_{20}N_2O_5S, and it exhibits a molecular weight of 376.43 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing indole and thiazole structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including E. coli and S. aureus . The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.

Anti-Cancer Activity

Thiazole derivatives are recognized for their anti-cancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways . Research indicates that the compound targets specific oncogenes involved in cell proliferation and survival.

Activity Target Effect
AntimicrobialE. coli, S. aureusInhibition of growth
Anti-cancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryInflammatory cytokine pathwaysReduction in cytokine production

The biological activity of the compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : By activating the intrinsic apoptotic pathway, it leads to programmed cell death in malignant cells.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines.

Study on Antimicrobial Efficacy

A study conducted by Chikhalia et al. (2020) evaluated the antimicrobial efficacy of various thiazole derivatives, including the target compound. The results showed significant inhibition against pathogenic bacteria, supporting the potential use of thiazole-based compounds in treating infections .

Study on Anti-Cancer Properties

In a separate investigation on anti-cancer properties, researchers found that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anti-tumor activity .

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-26-12-4-5-14-11(8-12)6-7-22(14)10-15(23)21-19-20-13(9-16(24)27-2)17(29-19)18(25)28-3/h4-8H,9-10H2,1-3H3,(H,20,21,23)

InChI Key

ZAOVKFOWFDDMRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC

Origin of Product

United States

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